FLLRN

Platelet Aggregation PAR1 Antagonism Thrombin Signaling

Researchers studying thrombin-mediated PAR1 signaling often face receptor crosstalk that obscures data interpretation. FLLRN solves this by acting as a pure functional antagonist-unlike agonists such as SFLLRN, it blocks PAR1 without triggering downstream signals. • At 500 µM, selectively inhibits PAR1-mediated platelet aggregation induced by 1 nM thrombin, isolating PAR4 responses at higher thrombin concentrations. • Serves as a negative control in calcium mobilization assays; produces no response in ventricular myocytes, confirming SFLLRN specificity. • Distinguishes PAR1-dependent Ca²⁺ spikes from PAR1-independent priming pathways in RBL-2H3 cell models.

Molecular Formula C31H51N9O7
Molecular Weight 661.8 g/mol
CAS No. 141136-84-7
Cat. No. B586334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLLRN
CAS141136-84-7
Molecular FormulaC31H51N9O7
Molecular Weight661.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1
InChIKeyWBNIBLBGDVPFOO-LSBAASHUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLLRN Procurement Profile for PAR1 Research


FLLRN is a synthetic pentapeptide (Phe-Leu-Leu-Arg-Asn, MW 661.79 Da) recognized as a protease-activated receptor 1 (PAR1)-specific antagonist peptide [1]. Derived from the tethered ligand sequence of the human thrombin receptor (SFLLRN), this truncated analog lacks the N-terminal serine residue [2]. It is a critical tool compound for dissecting thrombin-mediated signaling pathways and validating PAR1-dependent biological responses in cardiovascular, inflammation, and hemostasis research .

Why FLLRN Substitution Fails


Substitution of FLLRN with other protease-activated receptor (PAR) ligands, such as the full-length agonist SFLLRN or other PAR1 antagonists, is not scientifically valid due to fundamental differences in functional activity (antagonist vs. agonist) and molecular mechanism. While SFLLRN acts as a potent agonist triggering receptor signaling, FLLRN is a functional antagonist that inhibits aggregation without activating the receptor [1]. Furthermore, PAR1 exhibits distinct pharmacological profiles for different ligands; for example, thrombin and SFLLRN can induce functional responses with differing potencies and downstream signaling biases [2]. Therefore, FLLRN must be procured specifically to ensure the intended pharmacological intervention (receptor blockade rather than activation) is achieved in experimental models of platelet aggregation and calcium mobilization [3].

FLLRN vs. PAR1 Analogs and Thrombin


Functional Antagonism vs. Agonism in Platelet Activation

FLLRN demonstrates direct functional antagonism of PAR1, in contrast to the agonist activity of its parent hexapeptide SFLLRN. FLLRN inhibits platelet aggregation triggered by both SFLLRN and thrombin, whereas the inactive control peptide SALLRN shows no such inhibition [1].

Platelet Aggregation PAR1 Antagonism Thrombin Signaling

Selective PAR1 Blockade in Platelet Aggregation

FLLRN's antagonism is selective for the high-affinity thrombin receptor PAR1. In human platelet aggregation studies, FLLRN (500 µM) completely blocks aggregation induced by a low concentration of thrombin (1 nM), which is mediated exclusively by PAR1. However, it fails to block aggregation at a higher thrombin concentration (5 nM), which co-activates both PAR1 and the low-affinity PAR4 receptor [1].

PAR1 Selectivity PAR4 Platelet Aggregation Thrombin

Null Control for SFLLRN-Induced Calcium Mobilization

In adult rat ventricular myocytes, the PAR1 agonist peptide SFLLRN induces a robust increase in cytosolic calcium and twitch amplitude. In a direct head-to-head experiment, the truncated peptide FLLRN was shown to have no effect on these parameters [1].

Cardiomyocyte Calcium Signaling PAR1 Control Peptide

Dissecting Ca2+ Mobilization from Thrombin Priming

In RBL-2H3 cells, FLLRN and the agonist SFLLRN both inhibit thrombin-induced Ca2+ mobilization. However, neither peptide inhibits the 'priming' effect of thrombin on subsequent responses to other chemoattractants, demonstrating that the tethered ligand receptor (PAR1) mediates Ca2+ flux but is not required for the priming signal [1].

Thrombin Priming Chemoattractant Receptors Ca2+ Mobilization G Protein Signaling

FLLRN Applications in PAR1 Research


Dissecting PAR1 vs. PAR4 Signaling in Platelets

Utilize FLLRN (at 500 µM) as a selective PAR1 antagonist to block the high-affinity component of thrombin-induced platelet aggregation (at 1 nM thrombin). This allows for the isolated study of PAR4-mediated responses (at 5 nM thrombin), providing a clear experimental window to differentiate the contributions of each receptor subtype to platelet function and thrombosis [1].

Validating PAR1-Dependent Calcium Transients in Cardiomyocytes

Employ FLLRN as a critical negative control alongside the PAR1 agonist SFLLRN in adult rat ventricular myocyte assays. The complete lack of calcium mobilization by FLLRN confirms that the robust response observed with SFLLRN is specifically mediated by PAR1 activation, a necessary validation step for studies on cardiac contractility and ischemia-reperfusion injury [2].

Discriminating Thrombin's Pleiotropic Signaling

Use FLLRN in RBL-2H3 cell models to distinguish between PAR1-dependent Ca2+ mobilization and a PAR1-independent priming pathway. While FLLRN blocks the acute calcium spike, it does not prevent the thrombin-mediated enhancement of subsequent chemoattractant responses, enabling researchers to deconvolute the complex and often overlapping signaling cascades initiated by thrombin [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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